Ethyl 4-methylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQYCXALMTTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482094 | |
| Record name | Ethyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58997-09-4 | |
| Record name | Ethyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Methylpicolinate and Its Analogues
Established Synthetic Pathways for Picolinate (B1231196) Esters
The traditional synthesis of picolinate esters, including ethyl 4-methylpicolinate, relies on well-established chemical transformations. These methods are foundational and widely practiced in laboratory settings.
Direct Esterification of Picolinic Acid Derivatives
The most common and direct route to picolinate esters is the Fischer-Speier esterification. This method involves the reaction of a picolinic acid derivative with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use a large excess of the alcohol.
For the synthesis of ethyl picolinate, a typical procedure involves refluxing picolinic acid with an excess of anhydrous ethanol (B145695) and a catalytic amount of concentrated sulfuric acid overnight. chemicalbook.com After neutralization and extraction, this method can yield the desired ester in high percentages, with one documented synthesis reporting a yield of 85%. chemicalbook.com While this specific example does not use 4-methylpicolinic acid, the principle is directly applicable. The reaction mechanism involves the protonation of the carboxylic acid by the catalyst, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.
Various acid catalysts can be employed, including mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts. scielo.brchemguide.co.uk The use of solid-supported acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resin, offers advantages like easy separation and recyclability, contributing to greener synthetic processes. organic-chemistry.org
Table 1: Examples of Direct Esterification of Picolinic Acid Derivatives This table is generated based on representative data and may not reflect the full scope of published research.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Picolinic Acid | Ethanol | H₂SO₄ | Reflux | 85% | chemicalbook.com |
| Acetic Acid | Ethanol | PI-HPM* | Reflux | High | scielo.br |
| Various Acids | Various Alcohols | PSF Resin** | 50-80°C | High | organic-chemistry.org |
PI-HPM: Picolinate-12-molybdophosphoric acid hybrid catalyst *PSF Resin: Porous phenolsulfonic acid-formaldehyde resin
Synthesis via Pyridine (B92270) Ring Functionalization
One powerful method involves a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org In this approach, a substituted pyridine can be selectively fluorinated at the position alpha to the ring nitrogen. The resulting 2-fluoropyridine (B1216828) is an excellent substrate for SNAr reactions, where the fluoride (B91410) is displaced by a variety of nucleophiles, including precursors to the ester group or the entire ester functionality itself. acs.org This strategy provides a versatile route to highly substituted pyridines that would be challenging to synthesize otherwise. acs.org
Another approach involves the modification of existing functional groups. For instance, a methyl group on the pyridine ring can be oxidized to a carboxylic acid, which is then esterified. Alternatively, a halogenated pyridine, such as 2-bromopyridine, can undergo metal-catalyzed cross-coupling reactions to introduce the desired substituents, followed by transformation into the final picolinate ester. researchgate.net
Advanced Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to more efficient, scalable, and environmentally benign methods for preparing picolinate esters.
Continuous Flow Synthesis Techniques and Reactor Design
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering improved safety, efficiency, and scalability over traditional batch processes. The use of continuous flow reactors has been reported for the synthesis of various picolinate derivatives, suggesting its applicability to this compound. smolecule.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for optimization of yield and minimization of byproducts. uni-muenchen.de
For example, the industrial-scale synthesis of compounds like ethyl 4-amino-6-(chloromethyl)picolinate often employs continuous flow reactors to enhance efficiency. smolecule.com Similarly, the preparation of heteroaryl ketones from ethyl picolinate and Grignard reagents has been successfully demonstrated in continuous flow, highlighting the compatibility of picolinate esters with this technology. uni-muenchen.de This approach allows for reactions to be performed at temperatures that would be problematic in batch mode, often without the formation of double-addition byproducts. uni-muenchen.de
Catalytic Oxidative Esterification Approaches
Catalytic oxidative esterification provides a direct route to esters from alcohols or aldehydes, bypassing the need for a separate carboxylic acid intermediate. This atom-economical approach often utilizes a metal catalyst and an oxidant.
One reported method describes the oxidative methyl esterification of pyridin-2-yl methanol (B129727) to methyl picolinate using a copper-based nanocatalyst with tert-butyl hydroperoxide (TBHP) as both an oxidizing and methylating agent. iiti.ac.in This heterogeneous catalyst system demonstrated high conversion, although the selectivity for the desired methyl picolinate was moderate (40%). iiti.ac.in Another study details the aerobic oxidative esterification of benzyl (B1604629) alcohols using a palladium catalyst. chemicalbook.com A general procedure involves stirring the alcohol with a heterogeneous Pd catalyst and potassium carbonate in methanol under an oxygen atmosphere at 60°C. chemicalbook.com
More advanced photoredox catalysis has also been applied. A copper-catalyzed method for synthesizing α-keto esters from terminal alkynes proceeds through a controlled oxidation to a phenylglyoxal (B86788) intermediate, followed by esterification. rsc.org The reaction is notable for using blue light irradiation, a copper(I) catalyst, and 2-picolinic acid as a ligand, avoiding harsh oxidants and high temperatures. rsc.org These examples of catalytic oxidative esterification showcase modern strategies that could be adapted for the synthesis of this compound from 4-methyl-2-(hydroxymethyl)pyridine or 4-methylpicolinaldehyde.
Table 2: Examples of Catalytic Oxidative Esterification This table is generated based on representative data and may not reflect the full scope of published research.
| Substrate | Catalyst System | Oxidant | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pyridin-2-yl methanol | CuO Nanoparticles | TBHP | Methyl picolinate | Heterogeneous, recyclable catalyst | iiti.ac.in |
| Benzyl alcohol | Heterogeneous Pd | O₂ | Methyl benzoate | Methanol as solvent and reactant | chemicalbook.com |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. bohrium.comacsgcipr.org
The Hantzsch pyridine synthesis is a classic MCR that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The resulting dihydropyridine can then be oxidized to the aromatic pyridine. While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modified versions allow for the synthesis of non-symmetrical products. taylorfrancis.com
Modern MCRs offer diverse pathways to substituted pyridines. bohrium.com These can be categorized into three- or four-component reactions and may be metal-catalyzed or metal-free. bohrium.com For instance, a novel MCR for the synthesis of picolinate derivatives has been developed using a UiO-66(Zr)-based metal-organic framework as a heterogeneous catalyst. nih.gov This reaction combines an ethyl 2-oxopropanoate, an aromatic aldehyde, ammonium acetate, and malononitrile (B47326) at room temperature to afford highly functionalized picolinates in excellent yields. nih.gov Such MCRs represent a powerful and flexible approach for constructing the core structure of this compound and its analogues from simple, readily available precursors. acsgcipr.org
Regioselective Synthesis and Isomer Control in Pyridine Chemistry
The synthesis of substituted pyridines, such as this compound, presents a significant challenge in organic chemistry due to the need for precise control over the position of functional groups on the pyridine ring. The electronic nature of the pyridine ring, an electron-deficient heterocycle, dictates its reactivity, but achieving specific substitution patterns, particularly at the C4 position, often requires sophisticated strategies to overcome the formation of undesired regioisomers.
A primary challenge in pyridine chemistry is controlling the regioselectivity of functionalization. Direct C-H functionalization, such as the Minisci reaction, can lead to mixtures of isomers when multiple positions on the pyridine ring are available for radical attack. nih.gov Historically, achieving a singular regiochemical outcome necessitated the use of pre-functionalized starting materials to avoid over-alkylation and isomeric mixtures. nih.gov
Modern synthetic methods have been developed to address these challenges, enabling exquisite control over isomer formation. One powerful strategy involves the temporary installation of a blocking group. For instance, a simple maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C4 position of the pyridine ring. nih.gov This approach is operationally simple, scalable, and allows for the inexpensive synthesis of valuable C4-alkylated pyridine building blocks from native pyridine itself. nih.gov
Another prevalent approach to achieve regioselectivity is through the chemistry of pyridine N-oxides. Activating pyridine N-oxide derivatives with agents like trifluoromethanesulfonic anhydride (B1165640) allows for the selective addition of nucleophiles, such as malonate anions, to afford either 2- or 4-substituted pyridines in good yields. nih.gov Similarly, the addition of Grignard reagents to pyridine N-oxides at low temperatures, followed by treatment with trifluoroacetic anhydride (TFAA), provides a mild and efficient general procedure for synthesizing a variety of substituted pyridines with high regioselectivity. rsc.org The choice of reagents and reaction conditions can even alter the site of substitution; for example, modifying the conditions in reactions of benzynes with pyridine N-oxides can shift the regioselectivity from the C3 to the C2 position. rsc.org
For more complex substitution patterns, cycloaddition reactions offer a pathway with inherent regiochemical control. The nickel-catalyzed [4+2] cycloaddition of N-Ts-3-azetidinone with alkynes is one such example. liverpool.ac.uk However, when using internal alkynes with two sterically similar alkyl groups, poor regioselectivity is often observed. liverpool.ac.uk To overcome this, 1,3-enynes can be used as alkyne surrogates, where the substitution pattern on the enyne directs the cycloaddition to complementary access to specific regioisomers of substituted pyridines. liverpool.ac.uk
The following table summarizes various regioselective methods used in pyridine synthesis, highlighting the reagents and typical outcomes.
| Method | Reagents/Substrates | Position Selectivity | Key Features |
| Blocking Group Strategy | Pyridine, maleate-derived blocking group, alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C4-Alkylation | Enables direct C4-alkylation of native pyridine; avoids pre-functionalization. nih.gov |
| Pyridine N-Oxide Alkylation | Pyridine N-oxide, malonate anions, trifluoromethanesulfonic anhydride | C2 or C4 | Selectivity between C2 and C4 is achievable. nih.gov |
| Grignard Addition to N-Oxides | Pyridine N-oxide, Grignard reagents, TFAA | C2 or C4 (depending on substrate) | Mild, efficient, and compatible with various functional groups. rsc.org |
| Benzyne Reaction with N-Oxides | Pyridine N-oxides, benzynes, ethyl propiolate (modifier) | C2 or C3 | Reaction conditions can be modified to alter regioselectivity between C2 and C3. rsc.org |
| [4+2] Cycloaddition | N-Ts-3-azetidinone, 1,3-enynes, Nickel catalyst | Controlled (e.g., 4,5-disubstitution) | Use of 1,3-enynes as alkyne surrogates overcomes poor regioselectivity seen with internal alkynes. liverpool.ac.uk |
These advanced methodologies provide chemists with a robust toolkit for the controlled synthesis of specific pyridine isomers, which is fundamental for producing compounds like this compound and its structurally diverse analogues for various research and industrial applications.
Optimization of Reaction Conditions and Process Intensification
The efficient synthesis of this compound and related pyridine derivatives relies heavily on the optimization of reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact. Furthermore, the adoption of process intensification techniques, such as continuous flow chemistry, offers significant advantages over traditional batch processing.
Optimization of reaction conditions involves the systematic study of parameters like temperature, solvent, catalyst, and stoichiometry. For instance, in the synthesis of related picolinate esters, challenges such as the formation of byproducts must be managed. In the electrophilic bromination of methyl 6-methylpicolinate, a key challenge is preventing over-bromination, which leads to di- or tri-brominated byproducts. This is typically controlled by maintaining a low temperature (0–25°C) and carefully managing the stoichiometry of the brominating agent. The choice of solvent is also critical; polar aprotic solvents can sometimes reduce regioselectivity compared to aqueous systems. Esterification, a common step in producing ethyl picolinates from their corresponding picolinic acids, is typically achieved by refluxing with ethanol in the presence of an acid catalyst like sulfuric acid, with reported yields around 85%. chemicalbook.com
The removal of protecting groups, often used in multi-step syntheses, also requires optimization. The picoloyl (Pico) group, for example, can be chemoselectively removed using catalytic amounts of iron(III) chloride or copper(II) acetate. rsc.org Optimization studies have shown that while reducing the catalyst loading is possible, it may significantly slow down the reaction. rsc.orgnih.gov
Process intensification aims to make chemical processes safer, more efficient, and more scalable. Continuous flow technology is a prime example of this approach. beilstein-journals.org In a continuous flow system, reagents are pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgbeilstein-journals.org This method offers improved heat and mass transfer, which is particularly beneficial for highly exothermic reactions like N-oxidations, reducing safety risks associated with potential thermal runaway. researchgate.net
Microwave-assisted synthesis is another process intensification technique that can dramatically reduce reaction times. The Bohlmann–Rahtz pyridine synthesis, a one-step method to produce trisubstituted pyridines, has been successfully transferred from batch microwave conditions to a continuous flow microwave reactor, demonstrating scalability and efficiency. beilstein-journals.org
The benefits of optimizing reaction conditions are clearly demonstrated in various synthetic protocols. The following table provides examples of how changing reaction parameters can impact the outcome of syntheses related to picolinate derivatives.
| Reaction | Parameter Optimized | Initial Condition | Optimized Condition | Impact |
| Picoloyl Deprotection | Catalyst Loading (FeCl₃) | Stoichiometric | 30 mol% | Reaction proceeds, but at a significantly slower rate (48 h vs. shorter times). rsc.orgnih.gov |
| Bohlmann–Rahtz Pyridine Synthesis | Technology | Batch Processing | Continuous Flow Microwave Reactor | Enables scalability and process intensification. beilstein-journals.org |
| Direct Amidation of Methyl Picolinate | Technology & Conditions | Batch | Continuous Flow (200 °C, 50 bar) with methanolic ammonia | Achieves efficient, safe, and scalable synthesis, avoiding hazardous gaseous ammonia. ugent.be |
| N-Oxidation of 3-Methylpyridine | Methodology | Traditional Batch/Semi-batch | Response Surface Methodology for intensified conditions | Identifies inherently safer and more efficient reaction conditions with minimal experiments. researchgate.net |
Chemical Reactivity and Transformation of Ethyl 4 Methylpicolinate
Reactions at the Ester Functional Group
The ester functional group is a primary site for chemical transformation, undergoing reactions such as hydrolysis, transesterification, and amidation. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. This process can be achieved under acidic, basic, or neutral conditions, with each pathway possessing a distinct mechanism and outcome. lumenlearning.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, Ethyl 4-methylpicolinate can be hydrolyzed to 4-methylpicolinic acid and ethanol (B145695). chemguide.co.uk This reaction is reversible and represents the reverse of Fischer esterification. libretexts.orglibretexts.org The process is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orglibretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, such as sodium hydroxide. chemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is irreversible. lumenlearning.comchemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide leaving group yields 4-methylpicolinic acid, which is then immediately deprotonated by the strong ethoxide base (or another hydroxide ion) to form the carboxylate salt (e.g., sodium 4-methylpicolinate). libretexts.org The final products are the carboxylate salt and ethanol. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. chemguide.co.uk This pathway is generally preferred for its irreversibility and the ease of separating the products. chemguide.co.uk
Neutral Hydrolysis: The reaction of this compound with water in the absence of a catalyst is known as neutral hydrolysis. This process is exceedingly slow and is rarely used for practical synthesis. chemguide.co.uklibretexts.org Computational studies on simple esters like ethyl acetate suggest that neutral hydrolysis can proceed through a one-step mechanism involving a water molecule, but the activation energy is significant. researchgate.net
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol or a phenol, respectively. wikipedia.org This equilibrium reaction can be catalyzed by either an acid or a base. wikipedia.org
Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the incoming alcohol or phenol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the nucleophilic alcohol, which often serves as the solvent. wikipedia.orgmasterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide or phenoxide ion serves as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Elimination of the original ethoxide group yields the new ester. masterorganicchemistry.com Various catalysts, including metal oxides and enzymes like lipases, can also facilitate this transformation under milder conditions. wikipedia.orgorganic-chemistry.orggoogle.com
Below is a table summarizing typical transesterification reactions.
| Reactant | Nucleophile | Catalyst | Product |
| This compound | Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| This compound | Phenol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPh) | Phenyl 4-methylpicolinate |
| This compound | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 4-methylpicolinate |
Amidation involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 4-methylpicolinamide. This reaction is a form of aminolysis. The reaction between an ester and ammonia or an amine is a common method for synthesizing amides. google.com While generally less reactive than acyl chlorides or anhydrides, esters can be converted to amides, often requiring heat or catalysis. google.comlibretexts.org The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol.
Recent research has focused on developing efficient catalysts for this transformation. For instance, nickel-based nanocatalysts have been shown to facilitate the reductive amidation of various esters. nih.gov The direct synthesis of amides from esters is considered an environmentally friendly process as the main byproduct is alcohol, which can often be recycled. google.com
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene.
The electron-deficient nature of the pyridine ring allows it to undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position (ortho or para to the nitrogen). quimicaorganica.orgstackexchange.com The nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, especially when the nucleophilic attack occurs at these positions. stackexchange.com Attack at the 3-position does not allow for this stabilization by the heteroatom, making substitution at this position much slower. quimicaorganica.org
While this compound itself does not have a leaving group on the ring, derivatives of picolinic acid with leaving groups at the 2- or 4-positions are excellent substrates for SNAr reactions. rsc.orgnih.gov The reactivity can be further enhanced by N-alkylation to form a pyridinium ion, which makes the ring even more electron-deficient. nih.gov While the traditional SNAr mechanism proceeds via a two-step addition-elimination pathway, recent studies suggest that some of these reactions may occur through a concerted mechanism. nih.gov
The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. quimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.orgresearchgate.net Furthermore, the reaction conditions for many SEAr reactions involve strong acids, which protonate the basic nitrogen atom. The resulting pyridinium ion is even more strongly deactivated. rsc.orgresearchgate.net
The table below summarizes the directing effects for SEAr on a pyridine ring.
| Position of Attack | Stability of Intermediate | Outcome |
| C-2 (ortho) | Unfavorable (positive charge on N) | Disfavored |
| C-4 (para) | Unfavorable (positive charge on N) | Disfavored |
| C-3 (meta) | More stable (positive charge on C atoms only) | Favored |
Hydrogenation and Reduction Strategies
The most significant reduction strategy for this compound involves the hydrogenation of the pyridine ring to yield ethyl 4-methylpiperidine-2-carboxylate. This transformation is crucial for the synthesis of various biologically active compounds and pharmaceutical intermediates. The reaction typically requires a catalyst and a hydrogen source under controlled pressure and temperature.
Catalytic hydrogenation is a widely employed method for this reduction. Various catalysts, including platinum group metals, are effective. For instance, the reduction of the pyridine ring in the closely related 2-picoline-4-carboxylic acid (after esterification to its ethyl ester) is achieved using a mixed catalyst system. google.com
Key Hydrogenation Approaches:
Heterogeneous Catalysis: This is the most common approach, utilizing metal catalysts supported on materials like carbon. A patent describes the reduction of ethyl 2-picoline-4-carboxylate using a mixture of palladium on carbon (Pd/C) and rhodium on carbon (Rh/C). This reaction proceeds under hydrogen pressure (3-5 MPa) at a temperature of 30-50°C for 8-12 hours, demonstrating an efficient conversion to the corresponding piperidine. google.com
Homogeneous Catalysis: While less common for this specific substrate, homogeneous catalysts are also used for pyridine hydrogenation. Rhodium compounds, such as Rh₂O₃, have been shown to be effective for the reduction of various functionalized pyridines under mild conditions (5 bar H₂, 40°C). rsc.org
Electrocatalytic Hydrogenation: This method uses an electric current to drive the hydrogenation process. For pyridine hydrogenation, a rhodium on carbon black (Rh/KB) catalyst in an anion exchange membrane (AEM) electrolyzer has demonstrated high activity, achieving quantitative yields with high current efficiency. acs.org
Chemical Reduction: Non-catalytic methods can also be employed. For example, pyridine and its derivatives can be rapidly reduced to piperidines using samarium diiodide (SmI₂) in the presence of water at room temperature. clockss.org
| Method | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Pd/C and Rh/C mixture | 3-5 MPa H₂, 30-50°C, 8-12h, Ethanol | Ethyl 4-methylpiperidine-2-carboxylate | google.com |
| Homogeneous Catalysis | Rh₂O₃ | 5 bar H₂, 40°C, 4h, TFE | Substituted Piperidines | rsc.org |
| Electrocatalytic Hydrogenation | Rh/KB | Constant current electrolysis (25 mA cm⁻²) | Piperidine | acs.org |
| Chemical Reduction | SmI₂ / H₂O | Room temperature, THF | Piperidine | clockss.org |
Derivatization and Functional Group Interconversion Strategies
The this compound molecule offers two primary sites for derivatization: the ester group and the pyridine ring. These transformations are essential for creating a diverse range of compounds from a single starting material.
Ester Group Modifications:
Esterification: The reverse reaction, esterification, is a fundamental functional group interconversion. 4-Methyl-2-picolinic acid can be converted to this compound by reacting it with ethanol in the presence of an acid catalyst or a dehydrating agent. A common laboratory and industrial method involves using thionyl chloride (SOCl₂) in ethanol. google.comchemicalbook.com This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate.
Hydrolysis: The ethyl ester can be hydrolyzed back to the parent 4-methyl-2-picolinic acid under acidic or basic conditions. This is a standard transformation for esters, allowing for the liberation of the carboxylic acid for further reactions. chemrxiv.org
Amidation: The ester can be converted to an amide by reaction with ammonia or a primary/secondary amine. This reaction, known as aminolysis, typically requires heating and can sometimes be catalyzed. This converts the ester into a 4-methylpicolinamide derivative.
Reduction to Alcohol: While the primary reduction focus is on the pyridine ring, the ester group can also be reduced to a primary alcohol ( (4-methylpyridin-2-yl)methanol). This requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as catalytic hydrogenation typically reduces the pyridine ring preferentially.
Pyridine Ring Modifications:
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly if a good leaving group is present. For example, a related compound, ethyl 4-chloroisothiazolo[5,4-b]pyridine-5-carboxylate, undergoes nucleophilic displacement of the chlorine atom by various amino compounds. researchgate.net While this compound does not have an inherent leaving group, such functionalization could be introduced in precursor materials.
| Transformation | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| Esterification | 4-Methyl-2-picolinic acid | Ethanol, Thionyl Chloride | This compound | Functional Group Interconversion |
| Hydrolysis | This compound | H₂O, Acid or Base | 4-Methyl-2-picolinic acid | Functional Group Interconversion |
| Amidation | This compound | Amine (e.g., R-NH₂) | N-substituted-4-methylpicolinamide | Derivatization |
| Reduction to Alcohol | This compound | LiAlH₄ | (4-methylpyridin-2-yl)methanol | Functional Group Interconversion |
Reaction Kinetics and Mechanistic Investigations
Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the mechanisms of its key reactions—catalytic hydrogenation of the pyridine ring and hydrolysis of the ester group—can be understood from studies of closely related compounds and general chemical principles.
Mechanism of Pyridine Hydrogenation:
The catalytic hydrogenation of pyridines to piperidines is a stepwise process. nih.govresearchgate.net The reaction generally proceeds through partially hydrogenated intermediates such as dihydropyridine (B1217469) and tetrahydropyridine. nih.gov
A proposed mechanism for metal-free hydrogenation using a frustrated Lewis pair (FLP) involves several stages:
Activation of molecular hydrogen (H₂) by the FLP.
Transfer of a hydride and a proton to the pyridine ring, forming a 1,4-dihydropyridine intermediate.
Subsequent hydrogenation steps reduce the remaining double bonds to form a tetrahydropyridine, and finally the fully saturated piperidine ring. rsc.org
In metal-catalyzed reactions, the mechanism involves adsorption of the pyridine ring onto the catalyst surface. Hydrogen atoms are also adsorbed onto the surface and are added sequentially to the aromatic ring. Studies on different substituted pyridines suggest that the reaction may begin with hydrogen transfer to the 4-position of the ring. rsc.org The presence of substituents, like the 4-methyl group, can influence the rate and regioselectivity of the hydrogenation by affecting the molecule's adsorption onto the catalyst surface.
Kinetics and Mechanism of Ester Hydrolysis:
The hydrolysis of esters like this compound can be catalyzed by either acid or base, and the kinetics depend on the conditions.
Acid-Catalyzed Hydrolysis: This reaction follows pseudo-first-order kinetics when water is in large excess. nitt.eduyoutube.com The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.orgdergipark.org.tr The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate anion and ethanol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
The rate of hydrolysis can be influenced by factors such as temperature, pH, and the structure of the ester. For instance, studies on alkyl lactates have shown that the length of the alkyl chain (e.g., ethyl vs. methyl) can impact the rate of hydrolysis. chemrxiv.org
Research Findings on this compound in Coordination Chemistry Remain Elusive
Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the coordination chemistry and metallosupramolecular architectures involving the chemical compound "this compound" are not available.
Efforts to gather information for a detailed article on the ligand properties, synthesis of metal complexes, and self-assembly processes of this compound have revealed a significant gap in the current body of scientific publications. The requested in-depth analysis, structured around specific subsections such as its N,O-bidentate chelation characteristics, the electronic and steric influences of its methyl substituent, and its role in forming supramolecular architectures, could not be completed due to the absence of relevant studies.
While the broader field of picolinate (B1231196) chemistry is well-documented, with numerous studies on the coordination of related ligands to various transition metals, specific research concerning the ethyl ester of 4-methylpicolinic acid is not present in the accessible scientific databases. Consequently, crucial data required for a thorough and scientifically accurate article, including experimental procedures for complex synthesis, spectroscopic data (such as IR, NMR, and UV-Vis), and crystallographic information to elucidate coordination geometries, are unavailable.
Similarly, there is no specific information on the participation of this compound in self-assembly processes to form metallosupramolecular architectures. The general principles of supramolecular chemistry and the behavior of analogous pyridine-based ligands suggest that this compound could potentially act as a versatile building block in the construction of complex molecular systems. nih.govresearchgate.netrsc.org The interplay of the pyridine nitrogen and the ester oxygen could allow for the formation of stable chelate rings with metal ions, a fundamental interaction in coordination-driven self-assembly. libretexts.orgnih.govebsco.com The 4-methyl group would be expected to exert both steric and electronic effects, influencing the stability and geometry of the resulting metal complexes. worktribe.com However, without specific experimental evidence, any discussion on these aspects would be purely speculative.
The absence of dedicated research on this compound highlights a potential area for future investigation within the field of coordination and supramolecular chemistry. The systematic study of how subtle changes in ligand structure, such as the introduction of a methyl group at the 4-position of the pyridine ring in the picolinate framework, can impact the resulting metallic assemblies is a topic of ongoing interest.
Coordination Chemistry and Metallosupramolecular Architectures Involving Ethyl 4 Methylpicolinate
Reactivity and Stability of Ethyl 4-Methylpicolinate Metal Complexes
The reactivity and stability of metal complexes are fundamental aspects that govern their potential applications in areas such as catalysis and materials science. For complexes of this compound, these properties are intricately linked to the nature of the metal center, the coordination environment, and the electronic influence of the substituted picolinate (B1231196) ligand.
Oxidative Addition Reactions at Metal Centers
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond. wikipedia.orgumb.eduyoutube.comilpi.comlibretexts.org This process leads to an increase in both the oxidation state and the coordination number of the metal center. While specific studies detailing oxidative addition reactions directly involving this compound are not extensively documented in publicly available literature, the general principles governing such reactions in complexes with related pyridine-type ligands provide valuable insights.
The propensity of a metal complex to undergo oxidative addition is influenced by several factors, including the electron density at the metal center and the nature of the incoming substrate. ilpi.com The electron-donating methyl group at the 4-position of the pyridine (B92270) ring in this compound is expected to increase the electron density on the metal center to which it is coordinated. This enhanced electron density should, in principle, make the metal center more susceptible to oxidation and thus facilitate oxidative addition reactions.
For instance, in rhodium(I) and iridium(I) complexes, which are well-known to undergo oxidative addition, the coordination of an electron-rich ligand like this compound would be expected to promote the reaction with various substrates such as alkyl halides or dihydrogen. biu.ac.il The general mechanism for the oxidative addition of an alkyl halide (R-X) to a generic square planar d8 metal complex, M(L)n, where L could be this compound, can be depicted as follows:
The resulting product is an octahedral d6 complex with the metal in a higher oxidation state. The kinetics and thermodynamics of such reactions would be influenced by the specific metal, the other ligands in the coordination sphere, and the solvent system.
Table 1: General Trends in Oxidative Addition Reactivity
| Factor | Influence on Oxidative Addition Rate | Rationale |
| Metal Center | Increases down a group (e.g., Ir > Rh > Co) | More diffuse d-orbitals lead to better overlap with substrate orbitals. |
| Ligand Electronics | Increased by electron-donating groups | Higher electron density on the metal center facilitates oxidation. |
| Substrate | I > Br > Cl for alkyl halides | Weaker C-X bond strength facilitates cleavage. |
| Solvent Polarity | Can influence reaction rates, particularly for polar substrates | Stabilization of charged intermediates or transition states. |
This table presents generalized trends and the specific impact on this compound complexes would require dedicated experimental studies.
Ligand Exchange Dynamics and Dissociation Pathways
Ligand exchange reactions, where one ligand in a coordination complex is replaced by another, are crucial for understanding the reactivity and catalytic potential of metal complexes. nih.gov The dynamics of these processes, including the rates and mechanisms of ligand association and dissociation, are highly dependent on the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. slideshare.net
For metal complexes of this compound, the lability of the ligand is a key parameter. The coordination to the metal can occur through the pyridine nitrogen, and potentially through the ester carbonyl oxygen, leading to chelation. The dissociation of the this compound ligand can proceed through different pathways, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms.
In a dissociative pathway , the initial step is the slow cleavage of the metal-ligand bond to form a lower-coordinate intermediate, which is then rapidly attacked by the incoming ligand.
The rate of a dissociative reaction is primarily dependent on the concentration of the starting complex and is largely independent of the nature of the incoming ligand. The strength of the metal-ethyl 4-methylpicolinate bond is a critical factor; a weaker bond would lead to a faster dissociation rate.
In an associative pathway , the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, which then loses the outgoing ligand.
Studies on palladium(II) and platinum(II) complexes with substituted pyridine ligands have shown that both electronic and steric factors influence ligand exchange rates. acs.orgnih.govresearchgate.netnih.gov For instance, more basic pyridine ligands, which are stronger electron donors, can form stronger metal-ligand bonds, potentially slowing down dissociative ligand exchange. The 4-methyl group in this compound increases the basicity of the pyridine nitrogen compared to unsubstituted picolinate, which could lead to slower dissociation rates in a dissociative mechanism.
Table 2: Factors Influencing Ligand Exchange Dynamics
| Factor | Effect on Dissociation Rate (Dissociative Mechanism) | Effect on Association Rate (Associative Mechanism) |
| Metal-Ligand Bond Strength | Weaker bond, faster rate | - |
| Steric Hindrance | Minimal effect | Increased hindrance, slower rate |
| Electronic Effects of Ligand | Stronger donor, slower rate | - |
| Nature of Incoming Ligand | Minimal effect | Stronger nucleophile, faster rate |
This table provides a general framework. The specific ligand exchange behavior of this compound complexes will be dependent on the interplay of these factors.
Thermal and Chemical Stability Studies
The thermal and chemical stability of metal complexes are critical indicators of their robustness and potential for practical applications, especially under demanding conditions. Thermal stability refers to the ability of a complex to resist decomposition upon heating, while chemical stability relates to its resistance to degradation in the presence of various chemical reagents.
Thermal Stability:
Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of coordination compounds. researchgate.netekb.eg TGA measures the change in mass of a sample as a function of temperature. For metal complexes of this compound, a typical TGA curve would show distinct steps corresponding to the loss of solvent molecules (if any), followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide or metal residue at high temperatures.
The stability of the metal-ligand bond is a primary determinant of the decomposition temperature. Factors that strengthen this bond, such as a good match between the metal's Lewis acidity and the ligand's Lewis basicity, and favorable crystal packing forces, will generally lead to higher thermal stability.
Table 3: Representative Thermal Decomposition Data for a Related Copper(II)-Picolinate Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed to |
| 1 | ~98 | 6.8 | Loss of lattice water molecules |
| 2 | 290 - 320 | 39.45 | Decomposition of picolinate ligands |
Data from a study on a copper(II)-picolinate complex and may not be directly representative of this compound complexes. rjpbcs.com
Chemical Stability:
The chemical stability of this compound complexes would depend on their resistance to hydrolysis, acid/base attack, and redox reactions. The ester functionality in the ligand could be susceptible to hydrolysis under acidic or basic conditions, which could lead to the decomposition of the complex.
The stability of the coordination bond itself is also crucial. The chelate effect, if the ester carbonyl oxygen participates in coordination, would significantly enhance the stability of the complex. The increased basicity of the pyridine nitrogen due to the 4-methyl group can also contribute to the formation of more stable complexes compared to those with unsubstituted picolinate.
Studies on palladium(II) complexes with 4-substituted pyridine ligands have shown that the complexes can be sensitive to changes in pH. acs.org For example, the addition of acid can lead to the dissociation and protonation of the pyridine ligands. A similar behavior would be expected for complexes of this compound.
Catalytic Applications of Ethyl 4 Methylpicolinate and Its Metal Complexes
Homogeneous Catalysis
Catalytic Activity of Rhodium(I) Carbonyl Complexes in Carbonylation Reactions (e.g., methanol (B129727) carbonylation)
No studies were found that describe the use of Ethyl 4-methylpicolinate as a ligand in rhodium(I) carbonyl complexes for carbonylation reactions, including the carbonylation of methanol. The existing literature on processes like the Monsanto acetic acid process focuses on catalysts such as [Rh(CO)₂I₂]⁻ and various phosphine (B1218219) ligands, with no mention of picolinate-based ligands like this compound.
Ligand Role in Other Transition Metal-Mediated Transformations
There is no available research that investigates or defines the role of this compound as a ligand in other significant transition metal-mediated transformations, such as cross-coupling reactions or asymmetric catalysis.
Mechanistic Insights into Homogeneous Catalytic Cycles
As no catalytic systems employing this compound have been identified in the literature, there are no corresponding mechanistic studies or insights into its potential role within a homogeneous catalytic cycle.
Heterogeneous Catalysis
Surface Interactions and Active Site Engineering in Heterogeneous Catalytic Systems
There is no literature available that discusses the surface interactions of this compound with catalyst supports or its application in the context of active site engineering for heterogeneous catalysis.
Performance Evaluation in Environmental Remediation Applications
Comprehensive data regarding the performance of this compound or its metal complexes in environmental remediation applications is not available in the current body of research. While picolinate (B1231196) derivatives are known to form stable complexes with various metal ions, specific studies evaluating their catalytic efficacy in degrading environmental pollutants or mediating other remediation processes have not been identified. Further research is required to explore the potential of these compounds in such applications and to generate performance data, including degradation efficiency, reaction kinetics, and catalyst stability under environmentally relevant conditions.
Enantioselective Catalysis with Chiral Analogues
There is currently no available information to suggest that chiral analogues of this compound have been synthesized or applied in enantioselective catalysis. The development of chiral ligands is a significant area of research for asymmetric synthesis; however, the focus has not yet extended to the chiral modification of this specific picolinate ester for catalytic purposes. Therefore, no research findings or data on their performance in enantioselective transformations can be provided.
Biological and Biomedical Research on Ethyl 4 Methylpicolinate
Antimicrobial Activity Studies
Evaluation Against Bacterial Strains and Fungi
There is no available scientific literature detailing the evaluation of Ethyl 4-methylpicolinate's antimicrobial activity against specific bacterial strains or fungi. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy could be retrieved.
Insecticidal and Agro-chemical Properties
While a related compound, Ethyl 4-chloro-5-methylpicolinate, is mentioned as an intermediate in the synthesis of pesticides, there is no information available regarding the insecticidal or agrochemical properties of this compound itself. lookchem.com
Mode of Action Investigations
Due to the absence of studies on its insecticidal properties, there is no information available regarding the mode of action of this compound as an insecticide.
Field Efficacy and Environmental Impact Assessments
No field efficacy studies or environmental impact assessments for this compound in an agrochemical context have been documented in the available literature.
Potential in Drug Discovery and Medicinal Chemistry
There is a lack of direct research into the potential of this compound in drug discovery and medicinal chemistry. However, more complex derivatives have been investigated. For instance, Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196) serves as an intermediate in the synthesis of a c-Met kinase inhibitor, which has been explored in the context of cancer therapy. researchgate.net Additionally, the broader class of picolinic acid esters has been utilized in the synthesis of various heterocyclic compounds relevant to medicinal chemistry. chemimpex.com Despite this, specific studies on the direct application of this compound are not found in the current body of scientific literature.
Pharmacological Screening and Bio-target Identification
Pharmacological screening is the process of searching for active compounds within a library of substances that can modulate a specific biological pathway or target, which may be relevant to a disease. This process is foundational in drug discovery for identifying lead compounds. The identification of the precise protein target is a critical subsequent step. Target identification can be achieved through various methods, including direct biochemical approaches, genetic interaction studies, or computational inference. nih.gov
Modern techniques in chemical proteomics, for example, use small-molecule probes to capture and identify protein targets from complex biological samples. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the quantitative comparison of proteins that bind to a compound of interest versus a control, helping to pinpoint specific interactions. mdpi.com Another approach involves generating target hypotheses by comparing the effects of a new small molecule to the known effects of reference molecules or genetic perturbations. nih.gov
For this compound, specific pharmacological screening data and definitively identified biological targets are not extensively detailed in publicly available scientific literature. Research would typically involve subjecting the compound to a battery of assays against known biological targets (e.g., enzymes, receptors) to identify any significant activity.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein). nih.govmdpi.com This simulation helps in understanding the binding mode and affinity of the ligand to the active site of a target protein. researchgate.net The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-protein complex and to estimate the binding affinity, often expressed as a binding energy score in kcal/mol. nih.govsamipubco.com More negative binding energy values typically suggest a more favorable and stable interaction. nih.gov
The analysis of a docked complex involves identifying key ligand-protein interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Van der Waals Forces: Contribute to the binding energy. samipubco.com
Ionic Interactions: Occur between charged groups on the ligand and protein.
While specific molecular docking studies for this compound against particular protein targets are not widely published, the methodology allows for its theoretical evaluation against any protein with a known 3D structure. The results of such a hypothetical study would be presented in a format similar to the table below, detailing the binding characteristics with potential protein targets.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Target A (e.g., Kinase) | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Target B (e.g., Protease) | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Target C (e.g., Receptor) | Data Not Available | Data Not Available | Data Not Available |
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net These predictions are vital in early drug discovery to filter out candidates with poor ADME characteristics, which are a major cause of late-stage drug development failures. nih.govnih.gov Various free and commercial software platforms, such as SwissADME, admetSAR, and pkCSM, are used to calculate these properties based on the molecule's structure. nih.govmdpi.comjscimedcentral.com
Key ADME parameters that are typically predicted include:
Physicochemical Properties: Molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are fundamental descriptors.
Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cells) indicate how well the compound might be absorbed orally. mdpi.com
Distribution: Blood-brain barrier (BBB) permeation and plasma protein binding (PPB) are assessed to understand where the compound will travel in the body. jscimedcentral.com
Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes. mdpi.com
Excretion: Properties related to how the compound is eliminated from the body are evaluated.
The table below summarizes the key ADME parameters that would be assessed for this compound.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 165.19 | Influences size-related absorption and distribution. |
| Lipophilicity (Consensus LogP) | Data Not Available | Affects solubility, absorption, and membrane permeability. |
| Human Intestinal Absorption (HIA) | Data Not Available | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Data Not Available | Predicts potential for central nervous system effects. |
| P-glycoprotein (P-gp) Substrate | Data Not Available | Determines if the compound is subject to efflux from cells. |
| CYP450 2D6 Inhibitor | Data Not Available | Predicts potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Data Not Available | Predicts potential for drug-drug interactions with a wide range of drugs. |
Toxicological Assessment Methodologies and Safety Profile Characterization
Toxicological assessment aims to identify potential adverse effects of a compound. As with ADME, computational (in silico) methods are increasingly used for early-stage toxicity prediction to flag problematic compounds. jscimedcentral.com These tools use large databases of known toxic compounds to build models that can predict the likelihood of a new molecule exhibiting similar toxicities.
Common toxicological endpoints predicted computationally include:
Mutagenicity (Ames Test): Predicts the potential of a compound to induce genetic mutations, which can be a precursor to carcinogenicity. nih.gov
Carcinogenicity: Assesses the risk of the compound causing cancer. nih.gov
hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Hepatotoxicity: Estimates the risk of the compound causing drug-induced liver injury.
Acute Oral Toxicity: Predicts the lethal dose in animal models (e.g., LD50).
These computational predictions serve as an initial screen and must be confirmed by subsequent experimental assays. The safety profile for this compound would be characterized by evaluating these and other endpoints.
| Toxicological Endpoint | Prediction Method | Predicted Result | Implication |
|---|---|---|---|
| Ames Mutagenicity | Computational Model | Data Not Available | Indicates potential to cause DNA mutations. |
| Carcinogenicity | Computational Model | Data Not Available | Indicates potential to cause cancer. |
| hERG Inhibition | Computational Model | Data Not Available | Risk of cardiotoxicity. |
| Hepatotoxicity | Computational Model | Data Not Available | Risk of liver damage. |
| Skin Sensitization | Computational Model | Data Not Available | Potential to cause allergic contact dermatitis. |
Advanced Analytical Characterization of Ethyl 4 Methylpicolinate
Spectroscopic Methodologies
Spectroscopic techniques are instrumental in determining the structural features of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its electronic structure, functional groups, and the connectivity of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and the spin-spin coupling between neighboring protons (which reveals connectivity). For Ethyl 4-methylpicolinate, the expected signals would correspond to the protons on the pyridine (B92270) ring, the methyl group, and the ethyl ester group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern on the pyridine ring. The quartet and triplet of the ethyl group would be expected around 4.4 and 1.4 ppm, respectively, while the methyl group on the ring would appear as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the ester group is typically the most deshielded, appearing significantly downfield (around 165 ppm). The aromatic carbons of the pyridine ring would resonate in the 120-150 ppm range. The methylene and methyl carbons of the ethyl group, along with the carbon of the ring's methyl substituent, would be found in the upfield region of the spectrum.
Interactive Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, Predicted) | Multiplicity (Predicted) | ¹³C Chemical Shift (ppm, Predicted) |
| Pyridine-H3 | ~7.3 | s | ~124 |
| Pyridine-H5 | ~7.2 | d | ~122 |
| Pyridine-H6 | ~8.5 | d | ~149 |
| CH₃ (ring) | ~2.4 | s | ~21 |
| O-CH₂ | ~4.4 | q | ~61 |
| CH₃ (ethyl) | ~1.4 | t | ~14 |
| C=O | - | - | ~165 |
| Pyridine-C2 | - | - | ~148 |
| Pyridine-C4 | - | - | ~147 |
Note: The data in the table is based on predicted values and typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czupi.edu
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.
C-O Stretch: A strong absorption in the fingerprint region, between 1100-1300 cm⁻¹, corresponding to the C-O single bond stretching of the ester.
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, indicative of the pyridine ring.
C-H Stretches: Absorptions for the aromatic C-H bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong |
| Ester C-O | C-O Stretch | 1100 - 1300 | Strong |
| Pyridine Ring | C=C / C=N Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the pyridine ring in this compound, typically exhibit characteristic absorptions in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are sensitive to the structure of the aromatic system and its substituents. For substituted pyridines, multiple absorption bands are often observed in the 200-300 nm range.
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.govescholarship.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₁NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this mass would provide strong evidence for the compound's identity.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Theoretical Monoisotopic Mass | 165.07898 u |
| Nominal Mass | 165 u |
The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.commdpi.comnih.govscispace.compjps.pk It is an excellent method for assessing the purity of a volatile compound like this compound and for identifying any impurities.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to its molecular weight. Other significant fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group. The retention time from the gas chromatogram serves as an additional identifier and is crucial for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of this compound in complex matrices and for detecting trace amounts of the compound. The initial LC stage separates this compound from other components in a sample, after which the MS/MS system provides definitive identification and quantification.
In a typical LC-MS/MS workflow, the sample is first introduced into an HPLC system. For compounds like picolinate (B1231196) esters, a reverse-phase column (e.g., C18) is often employed. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to facilitate protonation and improve ionization for mass spectrometry detection. sielc.comatlantis-press.com
Following chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly using Electrospray Ionization (ESI). The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects the specific precursor ion corresponding to this compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, minimizing interferences from the sample matrix. mdpi.com The high sensitivity of modern triple quadrupole LC/MS/MS systems allows for the detection of analytes at very low concentrations, making this technique ideal for trace analysis. amazonaws.com
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates analyte from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the gradient. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation. |
| Injection Volume | 5 µL | Volume of sample introduced for analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |
| Capillary Voltage | 0.6 - 3.5 kV | Optimizes the ionization process. |
| Source Temperature | 150 °C | Assists in desolvation of droplets. |
| Desolvation Temperature | 350 - 500 °C | Evaporates solvent from ionized droplets. atlantis-press.commdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. mdpi.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, offering unambiguous structural elucidation. To perform this analysis on this compound, a high-quality single crystal of the compound is required.
The process involves mounting a suitable crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. nih.gov The geometric arrangement and intensity of these spots are recorded by a detector. This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
By analyzing the diffraction data, the unit cell dimensions (the basic repeating unit of the crystal) and the crystal system can be determined. nih.gov The intensities of the diffraction spots are then used to calculate a map of electron density, from which the positions of the individual atoms in the this compound molecule can be deduced. nih.gov The resulting structural model is refined to achieve the best possible fit with the experimental data. While specific crystallographic data for this compound is not publicly available, analysis of related structures demonstrates the power of this technique to reveal detailed molecular architecture, including the planarity of the pyridine ring and the orientation of the ethyl ester group. researchgate.netmdpi.com
Table 2: Potential Crystallographic Data derivable from X-ray Analysis of this compound
| Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating crystal unit. |
| Molecular Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 g/mol |
| Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-C, C-N, C=O). |
| Bond Angles | Angles formed by three connected atoms (e.g., O-C-C). |
| Torsion Angles | Dihedral angles describing the conformation of the ethyl ester substituent relative to the pyridine ring. |
Other Chromatographic and Separation Techniques (e.g., HPLC, GC)
Beyond LC-MS/MS, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) are fundamental for the analysis and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC method is suitable. A study on the related compound Ethyl picolinate utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid, demonstrating a viable separation strategy. sielc.com A UV detector can be used for quantification, as the pyridine ring in the molecule absorbs UV light. This method is robust for determining the purity of this compound and quantifying it in various samples.
Table 3: Example HPLC Method Parameters for this compound
| Parameter | Setting |
| Column | Newcrom R1 or equivalent C18 (e.g., 4.6 x 250 mm, 5 µm) sielc.comrsc.org |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid sielc.com |
| Flow Rate | 1.0 mL/min mdpi.com |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C mdpi.com |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. In this method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium or nitrogen). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.
A common setup would involve a non-polar or medium-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. ijraset.com GC-MS provides both retention time and a mass spectrum, which serves as a molecular fingerprint for confirming the identity of this compound. ijraset.comjmaterenvironsci.com
Table 4: General GC-MS Parameters for Analysis of this compound
| Parameter | Setting |
| Column | TG-5SilMS or equivalent (e.g., 30m x 0.25mm x 0.25µm) ijraset.com |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80°C, ramp at 10°C/min to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 m/z |
Computational and Theoretical Studies on Ethyl 4 Methylpicolinate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of molecules with high accuracy. For Ethyl 4-methylpicolinate, these studies provide fundamental insights into its structure, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy conformation.
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. The planarity between the pyridine (B92270) ring and the ester group is of particular interest, as it influences the molecule's conjugation and electronic properties. The energetics of the molecule, including its total energy, heat of formation, and Gibbs free energy, can also be calculated, offering a measure of its thermodynamic stability.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values expected from a DFT/B3LYP calculation, based on similar molecular structures. Actual calculated values may vary based on the specific level of theory.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(pyridine)-C(ester) | ~1.51 Å |
| C=O | ~1.22 Å | |
| C(ester)-O(ethyl) | ~1.34 Å | |
| O(ethyl)-C(ethyl) | ~1.45 Å | |
| C(pyridine)-N | ~1.34 Å | |
| **Bond Angles (°) ** | C(pyridine)-C(ester)-O(ethyl) | ~111.0° |
| O=C-O(ethyl) | ~124.5° | |
| C-N-C (in ring) | ~117.0° |
| Dihedral Angle (°) | N-C-C(ester)-O(ethyl) | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-withdrawing ester group. Analysis of these orbitals helps in predicting sites for nucleophilic and electrophilic attack. For instance, the calculated HOMO-LUMO gap for the related compound quinoline (B57606) (benzo[b]pyridine) is approximately 4.83 eV. scirp.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following values are illustrative, based on calculations performed on analogous aromatic esters. The exact energies would be determined via a specific DFT calculation.
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -6.8 eV | Electron-donating capacity |
| LUMO | ~ -1.5 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | ~ 5.3 eV | Chemical stability and reactivity |
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can accurately reproduce experimental shifts, aiding in the assignment of complex spectra. For the parent compound, ethyl picolinate (B1231196), experimental ¹³C NMR shifts are observed at approximately 14, 61, 124, 126, 136, 147, 149, and 164 ppm. chemicalbook.com A computational study on this compound would provide theoretical shifts for each unique carbon and proton, confirming structural assignments.
Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. These calculations help in assigning specific vibrational modes to the observed spectral bands. Key predicted frequencies for this compound would include the C=O stretching of the ester group (typically ~1720 cm⁻¹), C-O stretching, and various vibrational modes of the substituted pyridine ring. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (typically ~0.96-0.98) to improve agreement. mdpi.com
Table 3: Predicted vs. Experimental Spectroscopic Data for Ethyl Picolinate (Analogue)
| Parameter | Nucleus/Mode | Predicted Value Range | Experimental Value chemicalbook.com |
|---|---|---|---|
| ¹³C NMR (ppm) | C=O | 160-168 | 164 |
| O-CH₂ | 60-65 | 61 | |
| CH₃ | 12-16 | 14 | |
| Pyridine Carbons | 120-150 | 124, 126, 136, 147, 149 |
| IR Frequency (cm⁻¹) | C=O Stretch | 1710-1740 | ~1720 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic picture of molecular behavior, which is crucial for understanding conformational flexibility and intermolecular interactions.
Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. chemistrysteps.com For this compound, key rotations exist around the C(ring)-C(ester), C-O, and O-C bonds. MD simulations or potential energy surface scans can identify the most stable conformers by calculating the energy associated with each arrangement.
The most stable conformation is expected to be one where the ester group is coplanar with the pyridine ring to maximize π-electron delocalization. Rotations around the C-O bond of the ethyl group will lead to different staggered and eclipsed conformations, with staggered arrangements being energetically favored. chemistrysteps.comyoutube.com These studies are vital for understanding how the molecule's shape influences its interactions and properties.
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly by placing the molecule in a box of solvent molecules (e.g., water, ethanol) and simulating their collective motion.
These simulations provide detailed information about the solvation shell surrounding the molecule, including the number and orientation of solvent molecules. They can also quantify the extent of hydrogen bonding between the pyridine nitrogen or ester oxygen and protic solvents. Understanding solvation is critical, as the solvent can affect the conformational equilibrium, reactivity, and spectroscopic properties of the solute. jetir.orgnih.gov For example, studies on the related ethyl picolinate have investigated how solvation influences its hydrolysis reaction rates. jetir.org
In Silico Molecular Docking and Ligand-Target Binding Predictions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
The process involves predicting the binding mode and affinity of the ligand. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. For instance, studies on similar picolinate derivatives have explored their interactions with enzymes implicated in cardiovascular disease or tyrosinase enzymes. nih.govplos.org Such a study on this compound would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry to find the most stable conformation.
Docking Simulation: Using software like AutoDock or MOE to place the ligand into the active site of the receptor and calculate the binding energies for different poses. researchgate.netpensoft.net
Analysis: Evaluating the docking scores and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
While specific binding data for this compound is not available, an illustrative table below shows how results from a docking study against hypothetical protein targets might be presented.
| Target Protein | PDB ID | Illustrative Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type (Example) |
|---|---|---|---|---|
| Human Sialidase NEU2 | 2F0Z | -6.8 | Arg21, Tyr120 | Hydrogen Bond |
| Myeloperoxidase (MPO) | 1D2V | -7.2 | His251, Met409 | Hydrophobic |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -5.9 | Gly121, Tyr123 | van der Waals |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results for this compound.
Prediction of Reactivity Descriptors and Reaction Pathways
The chemical reactivity of a molecule can be predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net These methods provide insights into the electronic structure of a molecule, identifying regions that are susceptible to electrophilic or nucleophilic attack.
Key reactivity descriptors include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of positive and negative potential, indicating sites for nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) attack, respectively.
DFT calculations on related picolinate structures have been used to identify these reactive regions to understand interactions with biological targets. nih.gov A theoretical study of this compound would similarly calculate these parameters to predict its reactivity.
Furthermore, computational methods can be used to model entire reaction pathways, calculating the energy changes as reactants are converted into products. This involves identifying transition states and intermediates, allowing chemists to understand the mechanism of a reaction and predict its feasibility. For example, the role of picolinate in catalyzing oxidation reactions has been studied by mapping the involvement of different intermediate species. acs.org
An example of what a table of calculated reactivity descriptors for this compound might look like is provided below.
| Parameter | Symbol | Illustrative Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.75 | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Electron accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.55 | Chemical stability and reactivity |
| Ionization Potential | IP | 6.75 | Energy to remove an electron |
| Electron Affinity | EA | 1.20 | Energy released when gaining an electron |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results for this compound.
Non-Linear Optical (NLO) Properties and Electronic Transitions
Non-linear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers, where the optical response is not proportional to the strength of the field. wikipedia.orgyoutube.com Materials with significant NLO properties are vital for applications in photonics, including frequency conversion and optical switching. youtube.com
The NLO response of a molecule is related to its ability to be polarized by an electric field. Key parameters include:
Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field.
First-order Hyperpolarizability (β): A measure of the second-order NLO response. A high β value is desirable for applications like second-harmonic generation (frequency doubling). youtube.com
These properties are often enhanced in molecules with significant intramolecular charge transfer (ICT), typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system. Theoretical calculations using DFT can predict these NLO parameters. researchgate.net
Electronic transitions, which occur when a molecule absorbs light and an electron is promoted from a lower to a higher energy orbital, are intrinsically linked to optical properties. The most common transitions are from the HOMO to the LUMO, often corresponding to π → π* or n → π* transitions. These transitions can be studied experimentally using UV-Visible spectroscopy and calculated theoretically using Time-Dependent DFT (TD-DFT). The calculated absorption wavelength (λmax) and oscillator strength (f) predict the features of the electronic spectrum.
A hypothetical table of calculated NLO properties and electronic transition data for this compound is presented below.
| Property | Symbol | Illustrative Value |
|---|---|---|
| Dipole Moment | μ | 2.5 D |
| Average Polarizability | α | 15 x 10-24 esu |
| First Hyperpolarizability | β | 8.0 x 10-30 esu |
| Major Electronic Transition | - | HOMO → LUMO |
| Calculated Absorption Wavelength | λmax | 275 nm |
| Oscillator Strength | f | 0.15 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results for this compound.
Future Research Directions and Translational Perspectives for Ethyl 4 Methylpicolinate
Exploration of Novel Sustainable Synthetic Pathways
The future industrial viability of Ethyl 4-methylpicolinate and its derivatives hinges on the development of environmentally benign and efficient synthetic routes. Research in this area will likely focus on aligning with the principles of green chemistry, moving away from traditional methods that often rely on harsh conditions and stoichiometric reagents.
Key research avenues include:
Biocatalysis: The use of enzymes, such as lipases, for the esterification of 4-methylpicolinic acid offers a highly selective and mild alternative to acid-catalyzed processes. Future work could involve screening for robust enzymes capable of high conversion rates and developing immobilized enzyme systems for continuous flow production, as has been explored for other esters like ethyl levulinate. cetjournal.it
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target molecule or its complex derivatives can significantly improve atom economy and reduce waste. Research into novel MCRs to build the substituted pyridine (B92270) ring system under green conditions is a promising direction. researchgate.netrsc.org
Green Solvents and Conditions: The exploration of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions can drastically reduce the environmental footprint of synthesis. researchgate.net Hydrothermal synthesis, which uses water under elevated temperature and pressure, represents another green approach that has been successfully applied to the synthesis of related picolinates. google.com
Waste Valorization: Developing synthetic pathways that can utilize renewable feedstocks or byproducts from other industrial processes as starting materials for the pyridine core would contribute to a circular economy model. researchgate.net
| Synthetic Strategy | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced byproducts. | Enzyme screening, immobilization, flow chemistry. |
| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity. | Design of novel reaction cascades, catalyst development. |
| Green Solvents | Lower toxicity, reduced pollution, potential for recycling. | Use of water, bio-solvents, supercritical CO2. |
| Hydrothermal Synthesis | Avoids organic solvents, simple operation. google.com | Optimization of temperature, pressure, and reaction time. |
Design and Development of Next-Generation Catalytic Systems
The functionalization of the this compound scaffold to create diverse derivatives requires advanced catalytic systems. Future research will focus on catalysts that offer higher efficiency, selectivity, and reusability.
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) and other porous materials are emerging as highly effective heterogeneous catalysts. researchgate.net For instance, MOFs like UiO-66(Zr) have been used to catalyze the synthesis of picolinate (B1231196) derivatives. rsc.org Future work could involve designing MOFs specifically tailored for reactions involving the this compound core, enabling easy catalyst separation and recycling.
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring and the methyl group is a powerful strategy for creating novel analogues without the need for pre-functionalized substrates. Developing selective catalysts based on earth-abundant metals (e.g., iron, copper) or novel organocatalysts for site-selective C-H activation is a major goal. nih.gov
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method for generating radical intermediates, enabling unique functionalizations of the pyridine ring that are often difficult to achieve with traditional methods. nih.govacs.orgunimi.it This approach could be used to introduce complex alkyl or aryl groups onto the this compound scaffold.
Organocatalysis: The use of small organic molecules as catalysts, such as pyridine-2-carboxylic acid itself, presents a metal-free and often more sustainable alternative for promoting complex reactions. rsc.org
Advanced Pharmacological Profiling and Therapeutic Target Identification
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, present in thousands of approved drugs. researchgate.net This strongly suggests that this compound could serve as a valuable starting point for drug discovery programs.
Future research should involve:
High-Throughput Screening (HTS): Screening this compound and a library of its derivatives against a wide array of biological targets (e.g., kinases, proteases, GPCRs) to identify initial "hits." The broad spectrum of activities seen in other pyridine derivatives—including anticancer, antibacterial, anti-inflammatory, and antiviral properties—justifies such an expansive search. researchgate.netnih.govmdpi.com
Target Identification: For any bioactive derivatives discovered, identifying the specific molecular target (e.g., a particular enzyme or receptor) is crucial. Techniques like chemical proteomics and cellular thermal shift assays (CETSA) can be employed to elucidate the mechanism of action. The structural relative, isothiazolo[4,3-b]pyridine, has been identified as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, indicating that kinase inhibition is a plausible mechanism for related scaffolds. mdpi.com
Structure-Activity Relationship (SAR) Studies: Once an initial hit is identified, systematic modification of the this compound structure is necessary to understand which parts of the molecule are essential for activity and to optimize potency and selectivity. This involves synthesizing analogues with variations at the methyl group, the ester, and the pyridine ring itself.
| Potential Therapeutic Area | Rationale Based on Related Compounds |
| Oncology | Pyridine derivatives are known inhibitors of key cancer targets like tubulin, topoisomerase I, and p110α. rsc.orgrsc.org |
| Infectious Diseases | The pyridine scaffold is found in numerous antibacterial and antifungal agents, with some showing activity against multi-drug resistant strains. nih.gov |
| Inflammatory Diseases | Many pyridine-containing compounds exhibit anti-inflammatory properties. nih.gov |
| Metabolic Diseases | Chromium picolinate is used in diabetes management, suggesting a role for picolinates in modulating metabolic pathways. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pace of chemical and drug discovery. nih.gov Applying these computational tools to this compound can significantly accelerate its development.
Key applications include:
Property Prediction: Training ML models on existing chemical data to predict the physicochemical properties (e.g., solubility, stability), biological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of virtual derivatives of this compound. springernature.com This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis.
De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with a high predicted affinity for a specific biological target or a desired set of properties. springernature.com
Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for novel, complex derivatives. This can save significant time and resources in the lab by identifying the most efficient ways to create target molecules. springernature.com
Virtual Screening: Employing AI to rapidly screen vast virtual libraries of compounds to find those that are predicted to bind to a specific protein target, using this compound as a core fragment. nih.gov
Emerging Applications in Materials Science and Advanced Technologies
Beyond pharmacology, the unique electronic and coordination properties of the pyridine ring make this compound an attractive candidate for advanced materials.
Future research could explore its use in:
Organic Electronics: Pyridine derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). nih.gov The electronic properties of this compound could be tuned through derivatization to develop new materials for displays and flexible electronics.
Coordination Polymers and MOFs: Picolinates are excellent ligands for coordinating with metal ions to form crystalline materials like coordination polymers (CPs) and MOFs. nih.gov These materials have vast potential applications in gas storage, chemical separations, and catalysis. This compound could serve as a functional building block for new luminescent materials or sensors. nih.govrsc.org
Fluorescent Sensors: The pyridine moiety is a known fluorophore. By incorporating it into larger molecular structures, it may be possible to develop chemosensors that exhibit a change in fluorescence upon binding to specific analytes, such as toxic heavy metal ions. mdpi.com
Sustainable Polymers: Pyridine dicarboxylic acids are being explored as bio-based monomers for creating sustainable polyesters as alternatives to petroleum-derived plastics. researchgate.netwur.nl Investigating the polymerization of derivatives of this compound could lead to new classes of recyclable and high-performance polymers.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 4-methylpicolinate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and rigorous characterization. For novel routes, document step-by-step protocols, including purification methods (e.g., column chromatography, recrystallization). Use spectroscopic techniques (NMR, IR) and chromatographic data (HPLC) to confirm purity and identity. Always compare melting points or spectral data with literature values for known derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for structural elucidation, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch). Mass spectrometry (MS) confirms molecular weight. For reproducibility, include full experimental conditions (e.g., solvent, reference peaks) and cross-reference spectral data with established databases or prior studies .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, humidity, light). Monitor degradation via HPLC or GC-MS at regular intervals. Include control samples and validate analytical methods using ICH guidelines. Statistical tools (e.g., ANOVA) can quantify degradation rates and identify significant factors .
Advanced Research Questions
Q. What strategies are recommended to address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform a systematic review to identify variables causing contradictions (e.g., assay protocols, cell lines, concentrations). Use meta-analysis to quantify effect sizes and heterogeneity. Validate findings through independent replication studies, ensuring adherence to standardized protocols (e.g., OECD guidelines). Transparently report methodological deviations and statistical power calculations .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Validate predictions with experimental kinetics data (e.g., Arrhenius plots). Use molecular docking studies to explore interactions in biological systems. Ensure computational parameters (basis sets, solvation models) align with literature benchmarks .
Q. What experimental frameworks are suitable for investigating the mechanistic role of this compound in multi-step organic reactions?
- Methodological Answer : Design kinetic isotope effect (KIE) studies or intermediate-trapping experiments (e.g., quenching with nucleophiles). Use in situ spectroscopic monitoring (e.g., ReactIR) to detect transient species. Compare mechanistic hypotheses with computational simulations (e.g., Eyring analysis) and synthesize proposed intermediates for direct comparison .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?
- Methodological Answer : Perform a sensitivity analysis to identify critical process parameters (CPPs). Use quality-by-design (QbD) principles to establish a design space for reaction conditions. Validate scalability via batch consistency testing and statistical process control (SPC). Document deviations thoroughly in supplementary materials .
Methodological Considerations
- Data Synthesis : Cross-reference experimental findings with prior literature, highlighting gaps or confirmatory results. Use tools like PRISMA for systematic reviews .
- Ethical Reporting : Disclose conflicts of interest, raw data repositories, and funding sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Statistical Rigor : Apply appropriate tests (e.g., t-tests, regression models) and report effect sizes with confidence intervals. Use software like R or Python for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
